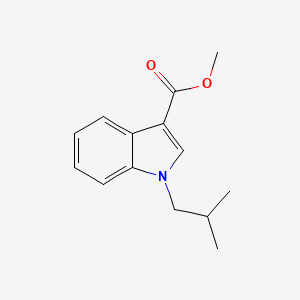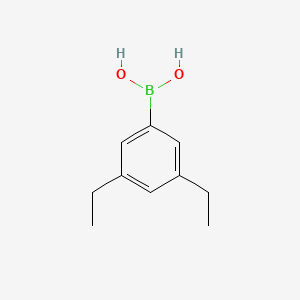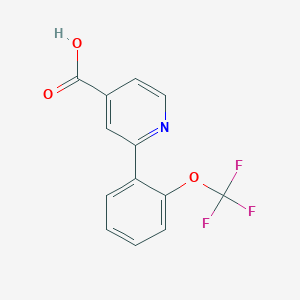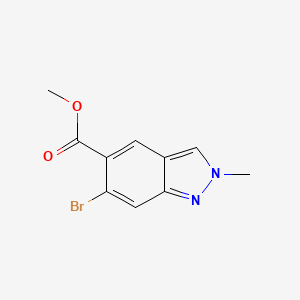![molecular formula C15H14FNO2 B13912911 4'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B13912911.png)
4'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine is a complex organic compound that features a biphenyl core substituted with a dioxolane ring and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine typically involves multiple steps. One common approach is to start with the biphenyl core and introduce the dioxolane ring through acetalization of an aldehyde or ketone with ethylene glycol . The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor . The amine group is usually introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxolane ring to other functional groups.
Substitution: The fluorine atom and the amine group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted biphenyl derivatives.
Applications De Recherche Scientifique
4’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound can be used in the production of advanced materials, such as polymers and liquid crystals
Mécanisme D'action
The mechanism of action of 4’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dioxolane ring and fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the amine group can participate in hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-(1,3-Dioxolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde: This compound features a similar biphenyl core with a dioxolane ring but has an aldehyde group instead of an amine.
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: This compound has two dioxolane rings and is used in the synthesis of liquid crystals and other advanced materials.
Uniqueness
4’-(1,3-Dioxolan-2-yl)-3-fluoro[1,1’-biphenyl]-4-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties. The combination of the dioxolane ring, fluorine atom, and amine group provides a versatile scaffold for the development of new compounds with diverse applications.
Propriétés
Formule moléculaire |
C15H14FNO2 |
|---|---|
Poids moléculaire |
259.27 g/mol |
Nom IUPAC |
4-[4-(1,3-dioxolan-2-yl)phenyl]-2-fluoroaniline |
InChI |
InChI=1S/C15H14FNO2/c16-13-9-12(5-6-14(13)17)10-1-3-11(4-2-10)15-18-7-8-19-15/h1-6,9,15H,7-8,17H2 |
Clé InChI |
YKTGDSPYWIJJGY-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC=C(C=C2)C3=CC(=C(C=C3)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13912842.png)

![[cis-4-(Methylamino)tetrahydrofuran-3-YL]methanol](/img/structure/B13912847.png)





![Ethyl 1-(7-cyanopyrazolo[1,5-a]pyridin-4-yl)-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B13912899.png)

![6-Isopropyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;dihydrochloride](/img/structure/B13912912.png)
